Cas no 1343711-08-9 (1-(2-Amino-3-hydroxybutyl)pyrrolidin-2-one)
1-(2-Amino-3-hydroxybutyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-amino-3-hydroxybutyl)pyrrolidin-2-one
- AKOS013867196
- EN300-2539897
- 1343711-08-9
- 1-(2-Amino-3-hydroxybutyl)pyrrolidin-2-one
-
- MDL: MFCD20316808
- Inchi: 1S/C8H16N2O2/c1-6(11)7(9)5-10-4-2-3-8(10)12/h6-7,11H,2-5,9H2,1H3
- InChI Key: RPUPKZSLBROBBO-UHFFFAOYSA-N
- SMILES: OC(C)C(CN1C(CCC1)=O)N
Computed Properties
- Exact Mass: 172.121177757g/mol
- Monoisotopic Mass: 172.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 66.6Ų
1-(2-Amino-3-hydroxybutyl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2539897-0.05g |
1-(2-amino-3-hydroxybutyl)pyrrolidin-2-one |
1343711-08-9 | 95% | 0.05g |
$1140.0 | 2024-06-19 | |
| Enamine | EN300-2539897-0.1g |
1-(2-amino-3-hydroxybutyl)pyrrolidin-2-one |
1343711-08-9 | 95% | 0.1g |
$1195.0 | 2024-06-19 | |
| Enamine | EN300-2539897-0.25g |
1-(2-amino-3-hydroxybutyl)pyrrolidin-2-one |
1343711-08-9 | 95% | 0.25g |
$1249.0 | 2024-06-19 | |
| Enamine | EN300-2539897-0.5g |
1-(2-amino-3-hydroxybutyl)pyrrolidin-2-one |
1343711-08-9 | 95% | 0.5g |
$1302.0 | 2024-06-19 | |
| Enamine | EN300-2539897-1.0g |
1-(2-amino-3-hydroxybutyl)pyrrolidin-2-one |
1343711-08-9 | 95% | 1.0g |
$1357.0 | 2024-06-19 | |
| Enamine | EN300-2539897-2.5g |
1-(2-amino-3-hydroxybutyl)pyrrolidin-2-one |
1343711-08-9 | 95% | 2.5g |
$2660.0 | 2024-06-19 | |
| Enamine | EN300-2539897-5.0g |
1-(2-amino-3-hydroxybutyl)pyrrolidin-2-one |
1343711-08-9 | 95% | 5.0g |
$3935.0 | 2024-06-19 | |
| Enamine | EN300-2539897-10.0g |
1-(2-amino-3-hydroxybutyl)pyrrolidin-2-one |
1343711-08-9 | 95% | 10.0g |
$5837.0 | 2024-06-19 | |
| Enamine | EN300-2539897-1g |
1-(2-amino-3-hydroxybutyl)pyrrolidin-2-one |
1343711-08-9 | 1g |
$1357.0 | 2023-09-14 | ||
| Enamine | EN300-2539897-5g |
1-(2-amino-3-hydroxybutyl)pyrrolidin-2-one |
1343711-08-9 | 5g |
$3935.0 | 2023-09-14 |
1-(2-Amino-3-hydroxybutyl)pyrrolidin-2-one Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 1-(2-Amino-3-hydroxybutyl)pyrrolidin-2-one
Introduction to 1-(2-Amino-3-hydroxybutyl)pyrrolidin-2-one (CAS No. 1343711-08-9)
1-(2-Amino-3-hydroxybutyl)pyrrolidin-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic amine derivative has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The compound’s molecular structure, featuring a pyrrolidinone core with an amino and hydroxyl-substituted butyl side chain, makes it a versatile intermediate for the synthesis of more complex molecules.
The chemical identity of CAS No. 1343711-08-9 is well-documented in the scientific literature, providing a robust foundation for further exploration. The pyrrolidin-2-one moiety is particularly noteworthy, as it is often employed in medicinal chemistry for its ability to modulate biological pathways. Recent advancements in the synthesis of this compound have improved its accessibility, enabling researchers to explore its pharmacological profile more effectively.
In the realm of drug discovery, 1-(2-Amino-3-hydroxybutyl)pyrrolidin-2-one has been investigated for its potential role in modulating enzyme activity and receptor interactions. Its structural features suggest that it may serve as a scaffold for developing novel therapeutic agents targeting various diseases. For instance, studies have indicated that derivatives of this compound exhibit inhibitory effects on certain kinases and other enzymes implicated in inflammatory and metabolic disorders.
One of the most compelling aspects of this compound is its synthetic versatility. The presence of both an amino and a hydroxyl group provides multiple sites for functionalization, allowing chemists to tailor the molecule’s properties for specific applications. This flexibility has been leveraged in the development of libraries of compounds for high-throughput screening, where the goal is to identify lead candidates with desired biological activities.
The pharmacokinetic properties of 1-(2-Amino-3-hydroxybutyl)pyrrolidin-2-one are also of great interest. Preliminary studies suggest that it may exhibit favorable solubility and metabolic stability, which are critical factors for drug efficacy and safety. These characteristics make it an attractive candidate for further development into a therapeutic agent. Additionally, its potential to cross the blood-brain barrier has been explored, opening up possibilities for applications in central nervous system disorders.
Recent research has also highlighted the compound’s role in the development of antiviral and antibacterial agents. The pyrrolidinone core is known to interact with biological targets in ways that can disrupt pathogen survival mechanisms. By modifying the substituents on the butyl side chain, researchers have been able to fine-tune these interactions, leading to compounds with enhanced activity against resistant strains.
The industrial synthesis of 1-(2-Amino-3-hydroxybutyl)pyrrolidin-2-one has seen significant improvements, particularly in terms of yield and purity. Advances in catalytic methods and green chemistry principles have enabled more efficient production processes, reducing waste and energy consumption. These innovations not only make the compound more cost-effective but also align with sustainable practices essential for modern pharmaceutical manufacturing.
In conclusion, 1-(2-Amino-3-hydroxybutyl)pyrrolidin-2-one (CAS No. 1343711-08-9) represents a promising area of research with broad applications in pharmaceutical chemistry. Its unique structural features, synthetic flexibility, and potential biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in drug development and synthetic chemistry.
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